![molecular formula C16H24N2O3S B6536488 N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide CAS No. 1060187-49-6](/img/structure/B6536488.png)
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide (NDPI) is an organic compound that has been extensively studied for its potential applications in scientific research. NDPI is an indole-based sulfonamide, which is a type of organic compound that contains a sulfonamide group attached to an aromatic ring. NDPI has been studied for its potential therapeutic applications, as well as its ability to act as a fluorescent probe for biological systems.
Applications De Recherche Scientifique
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide has been studied for its potential applications in scientific research. It has been used as a fluorescent probe for biological systems, as well as a potential therapeutic agent. N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide has also been studied for its ability to interact with proteins, as well as its potential to act as a catalyst in organic synthesis. Additionally, N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide has been used to study the structure and function of proteins, as well as to study the effects of drugs on cellular processes.
Mécanisme D'action
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide has been studied for its ability to interact with proteins and other molecules. It has been found to interact with proteins by binding to their active sites, which can result in changes in the protein’s structure and/or function. Additionally, N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide can interact with other molecules, such as DNA, and can act as a catalyst for organic reactions.
Biochemical and Physiological Effects
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide has been studied for its potential therapeutic applications, as well as its ability to interact with proteins and other molecules. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide has been found to have anti-cancer properties, as well as to be able to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide has several advantages for use in lab experiments, such as its ability to interact with proteins and other molecules, its potential therapeutic applications, and its ability to act as a fluorescent probe for biological systems. However, there are also some limitations to its use in lab experiments, such as its potential toxicity and its ability to interact with proteins and other molecules in unpredictable ways.
Orientations Futures
There are several potential future directions for the research and application of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide. These include further study of its potential therapeutic applications, its ability to interact with proteins and other molecules, and its potential to act as a catalyst for organic reactions. Additionally, further research could be done on its potential toxicity and the effects of long-term exposure to N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide. Other potential future directions include the study of its ability to act as a fluorescent probe for biological systems, its potential to modulate the immune system, and its potential to be used as a drug delivery system.
Méthodes De Synthèse
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide can be synthesized by a two-step reaction involving the condensation of an aromatic aldehyde with an amine, followed by the addition of a sulfonamide group. In the first step, the aromatic aldehyde (such as 2,2-dimethylpropanoyl-1-indole) is reacted with an amine (such as aniline) in the presence of a base (such as sodium hydroxide) to form an imine intermediate. The imine is then reacted with a sulfonyl chloride (such as methylsulfonyl chloride) in the presence of a base (such as sodium hydroxide) to form the final product, N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide.
Propriétés
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-5-10-22(20,21)17-13-7-6-12-8-9-18(14(12)11-13)15(19)16(2,3)4/h6-7,11,17H,5,8-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMRNLFDBWJXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(CCN2C(=O)C(C)(C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


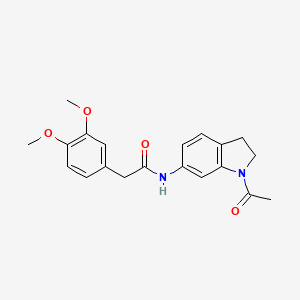

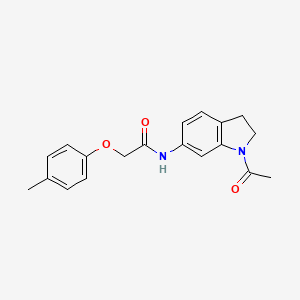
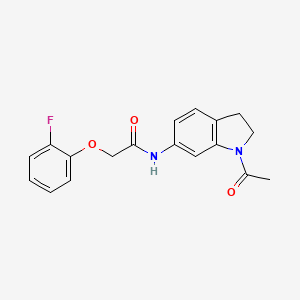
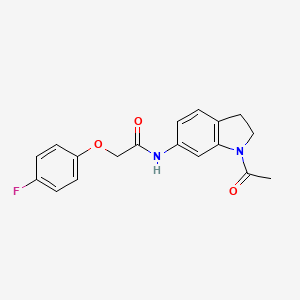
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide](/img/structure/B6536452.png)
![5-chloro-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide](/img/structure/B6536460.png)
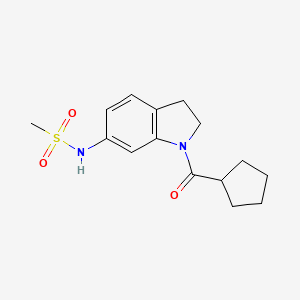
![N-{4-[(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)sulfamoyl]-3-methylphenyl}acetamide](/img/structure/B6536483.png)
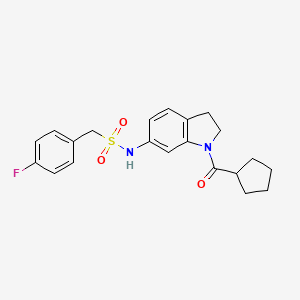
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B6536493.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6536498.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3-methylbenzene-1-sulfonamide](/img/structure/B6536500.png)